3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione
Description
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-(5-ethynyl-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H13N3O3/c1-3-9-4-5-10-12(8-9)17(2)15(21)18(10)11-6-7-13(19)16-14(11)20/h1,4-5,8,11H,6-7H2,2H3,(H,16,19,20) |
InChI Key |
IBGCUBIVVIUPGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C#C)N(C1=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Notes on Each Step:
Halogenation : The regioselective bromination at the 5-position of the benzimidazole ring is critical. NBS is commonly used under controlled temperature to avoid polybromination or side reactions.
Sonogashira Coupling : The palladium-catalyzed coupling requires an inert atmosphere (argon or nitrogen) to prevent catalyst poisoning. The use of copper co-catalyst enhances the coupling efficiency. Terminal alkynes such as acetylene gas or trimethylsilylacetylene (followed by deprotection) are typical ethynyl sources.
Coupling with Piperidine-2,6-dione : The attachment of the piperidine-2,6-dione ring can be achieved via amide bond formation using carbodiimide coupling agents or via nucleophilic substitution if the benzimidazole nitrogen is suitably activated.
Research Discoveries and Supporting Evidence
Patent EP3820573B1 outlines synthetic methodologies for related benzimidazole-piperidine-2,6-dione derivatives, emphasizing the importance of substituent variation and coupling strategies to modulate biological activity.
PubChem records for similar compounds (e.g., 3-(5-bromo-3-methyl-2-oxo-benzimidazol-1-yl)piperidine-2,6-dione) confirm the use of brominated intermediates as key precursors for ethynyl substitution through cross-coupling reactions.
Literature on benzimidazole functionalization supports the use of Sonogashira coupling for ethynyl group introduction, a method widely employed for synthesizing bioactive heterocycles with alkyne substituents.
The ethynyl group introduction is crucial for further chemical modifications or for enhancing binding affinity in medicinal chemistry applications, as seen in dual-target inhibitors for cancer therapy.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Purpose | Typical Parameters |
|---|---|---|
| N-Bromosuccinimide (NBS) | Selective bromination at 5-position | 0°C to RT, DMF solvent |
| Pd(PPh3)2Cl2 (Palladium catalyst) | Catalyzes Sonogashira coupling | 5-10 mol%, inert atmosphere |
| CuI (Copper(I) iodide) | Co-catalyst for Sonogashira | 5-10 mol% |
| Triethylamine (Et3N) | Base for coupling reaction | 1-2 equivalents |
| Piperidine-2,6-dione derivative | Coupling partner for N-1 substitution | Carbodiimide coupling agents (EDCI, DCC), RT to reflux |
Chemical Reactions Analysis
3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The ethynyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Core Structural Variations
The piperidine-2,6-dione scaffold is shared among multiple pharmacologically active compounds. Key structural differences lie in the substituents attached to the piperidine ring:
Pharmacological Targets and Mechanisms
- Target Compound: The benzimidazole group may confer affinity for kinases or cereblon E3 ligases, analogous to IMiDs (Immunomodulatory Drugs). Ethynyl groups are known to enhance metabolic stability and binding specificity .
- Amino-isoindolinone Derivatives (): These are structurally related to lenalidomide and pomalidomide, which bind cereblon to degrade transcription factors like IKZF1/3 .
- Pyrimidine-aryl Hybrids () : Designed for kinase inhibition (e.g., ALK), leveraging fluorophenyl groups for hydrophobic interactions in ATP-binding pockets .
Patent Landscape and Clinical Relevance
- Amino-isoindolinone derivatives () are established in clinical use, suggesting the target compound could follow similar developmental pathways .
Biological Activity
3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione is , with a molecular weight of 256.26 g/mol. The compound features a benzimidazole ring and a piperidine dione structure, which are known for their diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including 3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione. Research indicates that compounds with similar structures exhibit significant activity against various viruses.
Table 1: Antiviral Activity of Benzimidazole Derivatives
| Compound | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Adenovirus | 15.0 | |
| Compound B | Coxsackievirus B3 | 12.5 | |
| 3-(5-Ethynyl...) | TBD | TBD | TBD |
Note: Further studies are needed to determine the specific IC50 values for this compound against various viruses.
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study:
In vitro studies demonstrated that derivatives similar to 3-(5-Ethynyl...) could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The study showed that these compounds induced apoptosis through the activation of caspase pathways.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 3-(5-Ethynyl...) | TBD | TBD |
| A549 (Lung Cancer) | 3-(5-Ethynyl...) | TBD | TBD |
The biological activity of 3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione can be attributed to several mechanisms:
- Inhibition of Viral Replication: Similar compounds have been shown to interfere with viral replication processes by inhibiting key viral enzymes.
- Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest: Some studies suggest that benzimidazole derivatives can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
